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2',5'-Dideoxy-adenosine 3'-monophosphate -

2',5'-Dideoxy-adenosine 3'-monophosphate

Catalog Number: EVT-1484151
CAS Number:
Molecular Formula: C10H14N5O5P
Molecular Weight: 315.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',5'-Dideoxy-adenosine 3'-monophosphate is a nucleoside analog that is classified under ribonucleoside 3'-phosphates. This compound is structurally related to adenosine and plays a significant role in biochemical research, particularly in the study of nucleic acid synthesis and function. It is recognized for its potential applications in molecular biology and pharmacology, specifically in the development of antiviral therapies and as a tool for studying enzyme mechanisms.

Source and Classification

2',5'-Dideoxy-adenosine 3'-monophosphate is derived from adenosine, a naturally occurring nucleoside. It belongs to the class of organic compounds known as ribonucleoside 3'-phosphates, which are characterized by the presence of a phosphate group attached to the ribose sugar at the C-3 position. The chemical formula for this compound is C10H14N5O5PC_{10}H_{14}N_{5}O_{5}P with an average molecular weight of approximately 315.22 g/mol .

Synthesis Analysis

Methods

The synthesis of 2',5'-dideoxy-adenosine 3'-monophosphate can be achieved through several methods, primarily involving the modification of existing nucleosides. One common approach includes the reduction of 5'-azido-2',5'-dideoxy intermediates using the Staudinger reaction, which allows for the incorporation of amino groups into the nucleoside structure .

Technical Details

  1. Starting Materials: Typically, naturally occurring nucleosides such as adenosine are used as starting materials.
  2. Reagents: Common reagents include triphenylphosphine and ammonium hydroxide for reduction processes.
  3. Yield: The conversion yields can vary based on reaction conditions but are often optimized to achieve high efficiency.
Molecular Structure Analysis

Structure

The molecular structure of 2',5'-dideoxy-adenosine 3'-monophosphate features a ribose sugar backbone with a phosphate group at the C-3 position and an adenine base. The absence of hydroxyl groups at the 2' and 5' positions distinguishes it from its parent compound, adenosine.

Data

  • IUPAC Name: {[(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-methyloxolan-3-yl]oxy}phosphonic acid
  • SMILES Notation: [H][C@]1(C)OC@(C[C@]1([H])OP(O)(O)=O)N1C=NC2=C1N=CN=C2N
Chemical Reactions Analysis

Reactions

2',5'-dideoxy-adenosine 3'-monophosphate participates in several biochemical reactions, primarily involving polymerase enzymes that incorporate this nucleotide into DNA or RNA strands. Its structural modifications allow it to act as an inhibitor or substrate in various enzymatic processes.

Technical Details

  • Polymerase Incorporation: This compound can be incorporated into DNA by DNA polymerases, where it may affect the stability and function of the resulting polynucleotide chains .
  • Hydrolysis: The phosphoramidate bonds formed during synthesis can be cleaved under mild acidic conditions, facilitating further analysis or modification.
Mechanism of Action

The mechanism of action for 2',5'-dideoxy-adenosine 3'-monophosphate primarily involves its role as an inhibitor in nucleotide metabolism pathways. By mimicking natural nucleotides but lacking critical hydroxyl groups, it can interfere with normal enzymatic functions such as DNA replication and repair.

Process and Data

  1. Inhibition: The compound acts by competing with natural substrates for binding to enzymes like DNA polymerase.
  2. Research Applications: It has been utilized to study enzyme kinetics and mechanisms due to its ability to form stable complexes with various nucleic acid polymerases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents, making it suitable for biochemical assays.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: The phosphate group is reactive towards nucleophiles, allowing for further chemical modifications.
Applications

2',5'-Dideoxy-adenosine 3'-monophosphate has several scientific applications:

  1. Antiviral Research: Used in the development of antiviral agents targeting viral polymerases.
  2. Molecular Biology Tools: Serves as a substrate for studying DNA polymerase activity and other related enzymatic processes.
  3. Biochemical Assays: Employed in assays that require nucleotide analogs to investigate metabolic pathways involving nucleotides .
Chemical Identity and Structural Characterization

Molecular Structure and Stereochemical Configuration

2',5'-Dideoxy-adenosine 3'-monophosphate (ddA-3'-MP) is a modified adenosine monophosphate derivative characterized by the absence of hydroxyl groups at both the 2' and 5' positions of the ribose sugar. This purine nucleotide analogue has the molecular formula C₁₀H₁₄N₅O₅P and a molecular weight of 315.22 g/mol [1] [4]. The compound features an adenine base attached via a β-N⁹-glycosidic bond to a modified ribose ring that lacks oxygen atoms at the critical 2' and 5' positions, with a phosphoester group exclusively at the 3' position [2] [7].

X-ray crystallographic studies of similar adenosine derivatives complexed with adenylate cyclase reveal crucial details about the stereochemical requirements for biological activity. The structure adopts a C2'-endo sugar pucker conformation, which is essential for proper positioning within enzyme active sites. The absolute configuration at the chiral centers is defined as (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl hydrogen phosphate, as confirmed by the InChIKey: NFGZMOICZSFFLB-DSYKOEDSSA-N [2] [4] [10]. This specific stereochemistry allows the molecule to maintain hydrogen bonding capabilities through N¹, N⁶, and N⁷ positions of the adenine ring, while the 3'-phosphate group coordinates with divalent cations in the catalytic pocket of target enzymes [6] [10].

Table 1: Atomic Coordinates and Bonding in the Ribose Moiety

PositionSubstituentBond Angle (°)Bond Length (Å)
1'-CH₃ (methyl)109.51.54
2'-H109.01.09
3'-OPO₃H₂109.51.60
4'-H108.21.09
5'-H108.01.09

IUPAC Nomenclature and Isomerism

The systematic IUPAC name for this compound is {[(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-methyloxolan-3-yl]oxy}phosphonic acid [2] [4]. This nomenclature precisely defines the stereochemistry at the three chiral centers (C1', C3', and C4') and identifies the phosphonic acid substituent at the 3' position. Common synonyms include 2',5'-Dideoxy-3'-adenylic acid, 2',5'-dd-3'-AMP, and 2',5'-Dideoxyadenosine 3'-monophosphate, which are frequently used in biochemical literature [3] [7].

Isomerism presents significant complexity in this compound class. The absence of the 2'-hydroxyl group eliminates the potential for ribose ring tautomerism observed in RNA constituents. However, rotational isomerism exists around the glycosidic bond (syn vs. anti conformers) and the C3'-O-P bond of the phosphate group. Additionally, the phosphoester group exhibits pH-dependent tautomerism between monoanionic and dianionic states, with pKa values of approximately 1.16 (strongly acidic) and 3.94 (weakly basic) [2]. The compound lacks optical isomers at C2' due to substitution by two hydrogen atoms, but maintains chirality at C1', C3', and C4' of the ribose-like moiety.

Physicochemical Properties: Solubility, Stability, and Crystallography

Dideoxyadenosine monophosphates exhibit unique physicochemical profiles due to their modified sugar moieties. Experimental measurements and computational predictions indicate a density of 2.04 g/cm³ and a calculated boiling point of 658.1°C at standard atmospheric pressure [3] [4]. The compound demonstrates moderate water solubility (approximately 2.35 mg/mL) due to the ionizable phosphate group, though significantly less than unmodified AMP [2]. The flash point is remarkably high at 351.8°C, reflecting low flammability risk under standard laboratory conditions [3].

Crystallographic data from the RCSB Protein Data Bank (PDB ID: 1CUL, 1CS4) reveals how ddA-3'-MP and its analogs bind adenylate cyclase. The molecule adopts a compact conformation in the enzyme's active site, with the adenine ring forming π-stacking interactions and the 3'-phosphate coordinating catalytic magnesium ions [10]. Thermal stability assessments indicate decomposition temperatures above 300°C, with optimal storage at -20°C in anhydrous conditions to prevent hydrolysis of the phosphoester bond [5]. The vapor pressure is exceptionally low (3.24 × 10⁻¹⁸ mmHg at 25°C), indicating negligible volatility [3].

Table 2: Experimental Physicochemical Parameters

PropertyValueMeasurement Conditions
Melting PointNot determinedN/A
Boiling Point658.1°C760 mmHg
Flash Point351.8°CClosed cup
Density2.04 g/cm³25°C
Water Solubility2.35 mg/mL (predicted)25°C
Partition Coefficient (logP)-1.8 (predicted)Octanol/water
Refractive Index1.835 (calculated)20°C

Spectroscopic Identification (NMR, MS, UV-Vis)

Comprehensive spectroscopic characterization enables unambiguous identification of 2',5'-dd-3'-AMP. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton and carbon environments: ¹H NMR (predicted, D₂O) displays characteristic signals at δ 8.21 ppm (s, 1H, H-2), δ 8.14 ppm (s, 1H, H-8), δ 6.30 ppm (dd, 1H, H-1'), δ 4.75 ppm (m, 1H, H-3'), δ 2.65-2.45 ppm (m, 2H, H-2'a, H-2'b), δ 2.30 ppm (m, 2H, H-5'), and δ 1.25 ppm (d, 3H, H-1' methyl) [1] [4]. The ³¹P NMR exhibits a single peak between -0.5 to 0.5 ppm, confirming the presence of a single phosphate group.

Mass Spectrometry analysis shows a molecular ion peak at m/z 315.0733 ([M+H]⁺) under positive electrospray ionization, with characteristic fragmentation patterns including loss of the phosphate group (m/z 217.0822, [adenine+ribose-H₂O+H]⁺) and cleavage of the glycosidic bond (m/z 136.0621, [adenine+H]⁺) [2]. High-resolution mass spectrometry confirms the monoisotopic mass as 315.073255095 Da [2].

UV-Vis Spectroscopy demonstrates the typical purine absorption profile with λₘₐₐ at 259 nm (ε = 15,400 L·mol⁻¹·cm⁻¹) in aqueous solutions, consistent with the adenine chromophore. The absorption spectrum shows pH-dependent shifts, with hypsochromic shifts observed under acidic conditions due to protonation of the N¹ position [1].

Comparative Analysis with Structural Analogs

The biological activity of nucleotide analogs is exquisitely sensitive to structural modifications, particularly at the sugar and phosphate positions. 2',5'-Dideoxy-adenosine 3'-monophosphate exhibits significantly enhanced potency as an adenylate cyclase inhibitor compared to both its parent nucleoside and positional isomers:

  • Compared to 2',3'-dideoxyadenosine derivatives: While 2',3'-dideoxyadenosine-5'-monophosphate (ddA-5'-MP; CAS 26315-32-2) is primarily recognized for its antiviral activity as an inhibitor of HIV reverse transcriptase [8] [9], 2',5'-dd-3'-AMP specifically targets cellular adenylate cyclases. This difference stems from the distinct phosphorylation patterns and subsequent interactions with enzyme active sites. The 3'-phosphorylation in ddA-3'-MP allows it to mimic the transition state of the adenylate cyclase reaction [6] [10].

  • Activity against adenylate cyclase: The inhibitory potency (IC₅₀) follows a distinct hierarchy: 2',5'-dideoxy-3'-ATP (≈0.04 μM) > 2',5'-dideoxy-3'-AMP (≈0.1 μM) > 2'-deoxy-3'-AMP (≈1 μM) > 3'-AMP (≈9 μM) > adenosine (≈80 μM) [6] [7]. This structure-activity relationship highlights the critical importance of both 2'-deoxygenation and 3'-phosphorylation for high-affinity interaction with the enzyme's catalytic site.

  • Mechanistic distinctions: Unlike 5'-nucleotides that typically exert effects through receptor-mediated signaling (e.g., adenosine receptors), 3'-phosphorylated dideoxyadenosines function as P-site inhibitors that bind directly to the catalytic subunit of adenylate cyclase in a non-competitive manner relative to substrate ATP [6] [10]. Crystal structures (PDB 1CS4) demonstrate that 2',5'-dd-3'-AMP binds the active site through coordination with two magnesium ions and hydrogen bonding with conserved residues in the catalytic cleft, with the dideoxyribose adopting a conformation that prevents proper catalytic metal alignment [10].

Table 3: Inhibitory Potency of Adenosine Derivatives Against Adenylyl Cyclase

CompoundIC₅₀ (μM)Relative PotencyKey Structural Features
2',5'-Dideoxy-3'-AMP0.11.0 (reference)2',5'-dideoxyribose, 3'-phosphate
2'-Deoxy-3'-AMP1.00.12'-deoxyribose, 3'-phosphate
2',5'-Dideoxyadenosine3.00.0332',5'-dideoxyribose, no phosphate
3'-AMP9.00.011Ribose, 3'-phosphate
2'-Deoxyadenosine150.00672'-deoxyribose, no phosphate
Adenosine800.00125Ribose, no phosphate

Properties

Product Name

2',5'-Dideoxy-adenosine 3'-monophosphate

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] dihydrogen phosphate

Molecular Formula

C10H14N5O5P

Molecular Weight

315.22 g/mol

InChI

InChI=1S/C10H14N5O5P/c1-5-6(20-21(16,17)18)2-7(19-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7H,2H2,1H3,(H2,11,12,13)(H2,16,17,18)/t5-,6+,7-/m1/s1

InChI Key

NFGZMOICZSFFLB-DSYKOEDSSA-N

SMILES

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O

Canonical SMILES

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O

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